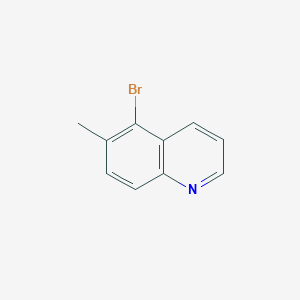

5-Bromo-6-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-methylquinoline is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

Quinoline and its derivatives are synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular formula of this compound is C10H8BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of 7-Alkylamino-2-methylquinoline-5,8-diones : Research demonstrated the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, highlighting the role of 5-Bromo-6-methylquinoline in creating valuable chemical intermediates (Choi & Chi, 2004).

Development of Fluorescent Probes : A study involved the quaternisation of 6-methylquinoline, indicating its utility in developing water-soluble fluorescent probes for chloride detection in biological systems (Geddes et al., 2001).

Telescoping Process in Drug Discovery : In the context of drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, a related compound, was synthesized using a telescoping process, showcasing an application in the pharmaceutical field (Nishimura & Saitoh, 2016).

Novel Chemical Compounds Creation

Friedländer Synthesis of Chelating Ligands : The Friedländer approach was employed for incorporating 6-bromoquinoline into novel chelating ligands, suggesting the use of bromoquinoline derivatives in creating complex chemical entities (Hu, Zhang & Thummel, 2003).

Synthesis of Schiff Base Ligands : The Schiff base ligand and its metal complexes were synthesized using 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one, highlighting its application in creating biologically active compounds (Siddappa & Mayana, 2014).

Chemical Properties and Reactions

- Study of Rotational Barriers in Complexes : The study of rotational barriers in chiral BINAP palladium(II) and platinum(II) complexes used 2-methylquinoline, aiding in understanding the dynamics of noncovalent supramolecular complexes (Fuss et al., 1999).

Synthesis of Pharmaceutical Intermediates

Production of Quinoline Inhibitors : this compound derivatives are key intermediates in the synthesis of PI3K/mTOR inhibitors, demonstrating its application in developing significant pharmaceutical agents (Lei et al., 2015).

Preparation of Pharmacologically Active Derivatives : The synthesis of several 6-bromoquinazolinones, known for various pharmacological activities, involves the use of related bromoquinoline compounds (Rajveer et al., 2010).

Mécanisme D'action

Safety and Hazards

While the specific safety and hazards for 5-Bromo-6-methylquinoline are not mentioned in the retrieved papers, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Orientations Futures

Quinoline and its derivatives have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, there is a great societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This suggests that the future research directions may involve the development of more efficient and environmentally friendly synthesis methods for quinoline and its derivatives, as well as the exploration of their potential therapeutic applications.

Propriétés

IUPAC Name |

5-bromo-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONOBMGSBMLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65513-45-3 |

Source

|

| Record name | 5-bromo-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2671391.png)

![2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2671395.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)

![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)

![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)